molecular formula C10H9NO B13106559 2-Methyl-2H-isoindole-1-carbaldehyde

2-Methyl-2H-isoindole-1-carbaldehyde

Cat. No.: B13106559
M. Wt: 159.18 g/mol
InChI Key: QTPCSAWJJSPJLQ-UHFFFAOYSA-N
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Description

2-Methyl-2H-isoindole-1-carbaldehyde (Molecular Formula: C10H9NO) is a versatile isoindole-based chemical building block designed for research applications. The isoindole scaffold is a benzopyrrole system and a regioisomer of the more common 1H-indole . Isoindoles are highly reactive intermediates with a 10π aromatic ring system, characterized by a higher π-electron density at the C1 and C3 positions, which facilitates electrophilic substitution reactions . The five-membered heterocyclic ring is notably reactive toward cycloaddition reactions, making it a valuable precursor for constructing complex polycyclic structures . In a research context, this compound serves as a fundamental precursor for the synthesis of various isoindole derivatives. Its structure is related to that of isoindole dyes, such as Pigment Yellow 139, which are known for their high stability and effectiveness . Furthermore, isoindole motifs are found in biologically active compounds and are exploited in materials science for the development of fluorophores and light-harvesting materials like boron dipyrromethenes (BODIPYs) and boron subphthalocyanines (BSubPcs) . The aldehyde functional group provides a reactive handle for further chemical modifications, including condensation reactions, making this reagent a valuable asset for researchers in organic synthesis, medicinal chemistry, and materials science. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

2-methylisoindole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-11-6-8-4-2-3-5-9(8)10(11)7-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPCSAWJJSPJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=CC2=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-isoindole-1-carbaldehyde typically involves the condensation of 2-methylbenzaldehyde with an appropriate amine under acidic or basic conditions. One common method includes the use of a copper-catalyzed cascade reaction, which involves the condensation and a-arylation between 2-halobenzaldehydes and amino acid esters . This method provides a straightforward and efficient synthesis route.

Industrial Production Methods: While specific industrial production methods for 2-Methyl-2H-isoindole-1-carbaldehyde are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-isoindole-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: 2-Methyl-2H-isoindole-1-carboxylic acid.

    Reduction: 2-Methyl-2H-isoindole-1-methanol.

    Substitution: Various substituted isoindole derivatives depending on the reagent used.

Scientific Research Applications

2-Methyl-2H-isoindole-1-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2H-isoindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biological pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Isoindole vs. Indole Derivatives

A key structural analogue is 5-Methyl-1H-indole-3-carbaldehyde (CAS#: 52562-50-2), an indole derivative with a methyl group at the 5-position and an aldehyde at the 3-position . While both compounds share a fused bicyclic aromatic system and aldehyde functionality, their differences lie in:

  • Ring Structure : Isoindole (benzene fused to pyrrole at positions 1-2) vs. indole (benzene fused to pyrrole at positions 2-3).
  • Substituent Positions : The aldehyde group in 2-Methyl-2H-isoindole-1-carbaldehyde is at the 1-position, whereas in 5-Methyl-1H-indole-3-carbaldehyde, it is at the 3-position.

Physicochemical and Spectral Properties

A hypothetical comparison based on structural analogues is outlined below:

Property 2-Methyl-2H-isoindole-1-carbaldehyde (Inferred) 5-Methyl-1H-indole-3-carbaldehyde
Molecular Weight ~159.18 g/mol 159.18 g/mol
Melting Point Not reported (likely <200°C) 119–121°C (literature)
Solubility Moderate in polar aprotic solvents (e.g., DMF) Soluble in ethanol, DMSO
Characterization Expected IR: ~1680 cm⁻¹ (C=O stretch) 1H-NMR: δ 9.95 (s, 1H, CHO)

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